molecular formula C17H14F2N2O3 B4942538 N-(6,8-difluoro-2-methyl-4-quinolinyl)-5-(methoxymethyl)-2-furamide

N-(6,8-difluoro-2-methyl-4-quinolinyl)-5-(methoxymethyl)-2-furamide

Cat. No. B4942538
M. Wt: 332.30 g/mol
InChI Key: DYTCPBLMNQNRNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “N-(6,8-difluoro-2-methyl-4-quinolinyl)-5-(methoxymethyl)-2-furamide” are not detailed in the available sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(6,8-difluoro-2-methyl-4-quinolinyl)-5-(methoxymethyl)-2-furamide” are not detailed in the available sources .

Scientific Research Applications

Orexin Receptor Antagonism

This compound is noted for its role as an orexin receptor antagonist . Orexin receptors are a critical component in the regulation of sleep-wake cycles, and antagonists can be used to treat sleep disorders such as insomnia. The compound’s ability to bind selectively to orexin receptors could make it a valuable tool in neurological research, particularly in understanding and manipulating sleep patterns.

Neurological Disease Research

Due to its interaction with orexin receptors, this compound may have applications in the study of neurological diseases . Diseases such as narcolepsy, which are characterized by excessive daytime sleepiness, could potentially be managed by modulating orexin receptors with this compound.

Endocrinology Studies

The orexin system also plays a role in endocrine functions, including appetite control and energy metabolism . This compound could be used in endocrinological studies to explore the orexin system’s influence on these processes, which could have implications for the treatment of metabolic disorders.

Pharmacological Profiling

As a receptor antagonist, this compound can be used to profile the pharmacological characteristics of orexin receptors . This includes determining the binding affinity, selectivity, and efficacy of orexin receptor ligands, which is essential for drug development.

Behavioral Studies

Compounds that affect the orexin system can alter animal behavior, particularly in response to stress and reward . This compound could be used in behavioral studies to investigate the role of orexin in stress, addiction, and reward-seeking behavior.

Sleep Medicine Development

The selective antagonism of orexin receptors by this compound positions it as a potential candidate for the development of new sleep medicines . By inhibiting orexin receptors, it could help induce sleep in individuals with insomnia without the side effects associated with other sleep medications.

Comparative Biochemistry

This compound can serve as a tool in comparative biochemistry to study the differences in orexin receptor function across different species . Such studies can provide insights into the evolutionary role of the orexin system and its conservation across taxa.

Molecular Modeling

In silico studies, including molecular docking and modeling, can use this compound to simulate its interaction with orexin receptors . This can aid in the design of new compounds with improved efficacy and safety profiles for clinical use.

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources .

Future Directions

The future directions or potential applications of this compound are not mentioned in the available sources .

properties

IUPAC Name

N-(6,8-difluoro-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O3/c1-9-5-14(12-6-10(18)7-13(19)16(12)20-9)21-17(22)15-4-3-11(24-15)8-23-2/h3-7H,8H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTCPBLMNQNRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)C3=CC=C(O3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6,8-difluoro-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide

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